Drimendiol

Descripción general

Descripción

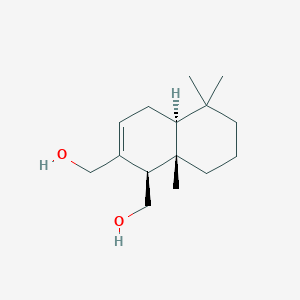

Drimendiol es un alcohol sesquiterpenoide derivado del drimenol. Pertenece a la clase de octahidronaftalenos y se caracteriza por la presencia de dos grupos hidroxilo en las posiciones 11 y 12 de la estructura del drimenol . El this compound se encuentra en diversas plantas, incluyendo Drimys winteri, y ha sido estudiado por sus actividades biológicas, en particular sus propiedades antifúngicas .

Aplicaciones Científicas De Investigación

Drimendiol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de varios sesquiterpenoides de drimano.

Biología: Estudiado por su papel en los mecanismos de defensa de las plantas contra herbívoros y patógenos.

Medicina: Investigado por sus propiedades antifúngicas, particularmente contra especies de Candida.

Industria: Utilizado en el desarrollo de biofungicidas naturales para la agricultura sostenible.

Mecanismo De Acción

Drimendiol ejerce sus efectos principalmente a través de la inhibición de enzimas fúngicas. En particular, inhibe la lanosterol 14α-demetilasa, una enzima involucrada en la síntesis de ergosterol en hongos . Esta inhibición interrumpe la membrana celular fúngica, lo que lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Drimendiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is synthesized from drimenol through the action of drimenol oxidase . This compound has been shown to inhibit the formation of biofilms by Candida albicans, Staphylococcus aureus, and Staphylococcus epidermidis, with biofilm inhibitory concentration values (BIC50) of 25.5, 65.1, and 67.1 µg/ml, respectively . This inhibition is likely due to its interaction with enzymes involved in biofilm formation, disrupting their normal function.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been found to inhibit the production of alginic acid in biofilms of Pseudomonas syringae, suggesting a quorum sensing inhibitory effect . Additionally, this compound has been shown to cause hyphal cell wall damage and lipid peroxidation in Gaeumannomyces graminis var. tritici, a soilborne pathogen . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to its antimicrobial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound has been shown to inhibit quorum sensing in Chromobacterium violaceum and reduce biofilm formation in Pseudomonas syringae . This inhibition is likely due to its binding interactions with quorum sensing molecules, preventing them from activating their target genes. Additionally, this compound has been found to inhibit the production of violacein, a quorum sensing-regulated pigment, further supporting its role as a quorum sensing inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under various conditions, with a shelf life of up to four years when stored at -20°C . Over time, this compound continues to exhibit its antimicrobial properties, with no significant degradation observed in in vitro studies . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including cytotoxicity and potential damage to cellular structures . Threshold effects have been observed, with higher concentrations required to achieve significant antimicrobial activity

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in its synthesis from drimenol. The conversion of drimenol to this compound is catalyzed by drimenol oxidase, an enzyme that introduces a hydroxyl group at the C-12 position . This compound can further undergo oxidation to form other drimane sesquiterpenoids, such as polygodial . These metabolic pathways highlight the role of this compound in the biosynthesis of bioactive compounds with antimicrobial properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to accumulate in specific cellular compartments, where it exerts its antimicrobial effects . The transport and distribution of this compound are likely mediated by its interactions with membrane transporters and binding proteins, facilitating its localization to target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the cell membrane and other cellular compartments, where it can interact with its target biomolecules . This localization is likely directed by specific targeting signals and post-translational modifications that guide this compound to its site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Drimendiol puede sintetizarse a partir de drimenol mediante una reacción de hidroxilación. El proceso implica el uso de una enzima citocromo P450, específicamente la drimenol oxidasa, que cataliza la conversión de drimenol a this compound . Esta reacción se puede llevar a cabo en huéspedes de levadura o plantas que expresan el gen de la drimenol oxidasa .

Métodos de Producción Industrial

La producción industrial de this compound implica el uso de plantas transgénicas o microorganismos diseñados para expresar la enzima drimenol oxidasa. Estos organismos pueden producir this compound en grandes cantidades, que luego pueden extraerse y purificarse para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

Drimendiol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse aún más para formar compuestos como cinnamolide.

Reducción: This compound puede reducirse para formar sesquiterpenoides de drimano.

Sustitución: Los grupos hidroxilo en this compound pueden participar en reacciones de sustitución para formar varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen enzimas citocromo P450 y oxígeno molecular.

Reducción: El borohidruro de sodio (NaBH4) en metanol se usa comúnmente para la reducción de this compound.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución que involucran los grupos hidroxilo.

Productos Principales Formados

Cinnamolide: Formado a través de la oxidación de this compound.

Sesquiterpenoides de Drimano: Formados a través de la reducción de this compound.

Comparación Con Compuestos Similares

Drimendiol es único entre los sesquiterpenoides de drimano debido a su patrón de hidroxilación específico. Los compuestos similares incluyen:

Drimenol: El precursor del this compound, que carece del grupo hidroxilo adicional.

Polygodial: Un dialdehído sesquiterpenoide de drimano con potentes propiedades antifúngicas.

Isodrimeninol: Un derivado hidroxilado de drimenol con actividades biológicas similares.

La estructura única y las actividades biológicas de this compound lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTDAKOPPDXZDV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

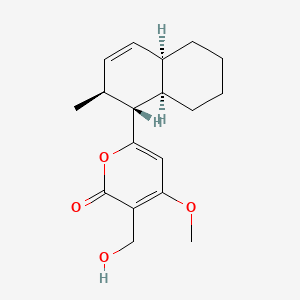

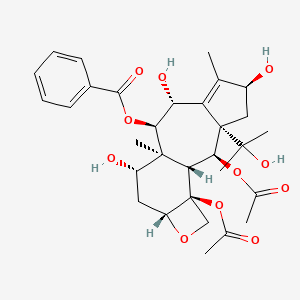

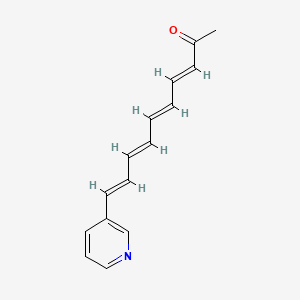

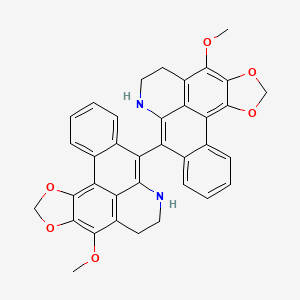

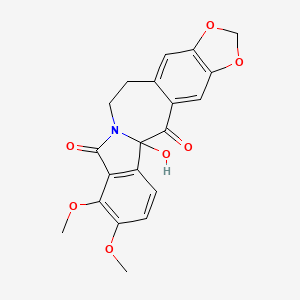

Feasible Synthetic Routes

Q1: What is the origin of Drimendiol and what are its potential applications?

A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].

Q2: How does this compound exert its antifungal effects?

A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].

Q3: How effective is this compound against different Candida species?

A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].

Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?

A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].

Q5: What is the role of this compound in the biosynthesis of insect deterrents?

A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].

Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?

A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].

Q7: Has the complete structure elucidation of this compound and related compounds been achieved?

A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].

Q8: Are there any analytical techniques specifically used to quantify this compound?

A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

![(2R,3S)-3-[(Z,1R)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1249533.png)